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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Iridium-
Niobium (Ir-Nb) alloys. The information presented is intended to serve as a core resource for
researchers and scientists working with these materials, particularly in fields where a deep
understanding of their crystallographic properties is essential. This document summarizes key
crystallographic data, details experimental methodologies for structural characterization, and
provides visual representations of phase relationships and experimental workflows.

Introduction to the Ir-Nb Alloy System

The Iridium-Niobium (Ir-Nb) binary alloy system is characterized by the formation of several
intermetallic phases with distinct crystal structures. These phases significantly influence the
material's mechanical, chemical, and physical properties, making a thorough understanding of
their crystallography crucial for alloy design and application. The equilibrium phases identified
in the Ir-Nb system include the terminal solid solutions (Ir) and (Nb), and the intermetallic
compounds Ir3Nb, a2, al, the o phase, and IrNb3.

Crystal Structures of Identified Phases

The crystallographic details of the primary phases observed in the Ir-Nb alloy system are
summarized in the tables below. This data has been compiled from various crystallographic
studies and computational models.
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Terminal Solid Solutions
Pearson Crystal Lattice
Phase Space Group
Symbol System Parameter (a)
(I cF4 Fm-3m (225) Cubic (fcc) ~3.84 A
(Nb) cl2 Im-3m (229) Cubic (bcc) ~3.30 A

Intermetallic Compounds
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Pearson

Phase Space Group

Symbol

Crystal
System

Lattice
Parameters

Ir3Nb cP4 Pm-3m (221)

Cubic (AuCu3-
type)

a=3.98A

02 oC16 Cmcm (63)

Orthorhombic

Specific lattice
parameters for
the Ir-Nb a2
phase are not
readily available
in the literature.
For analogous
orthorhombic
phases in similar
systems, the
parameters
would bea#b #
c,a=B=y=
90°.

ol tP2 P4/mmm (123)

Tetragonal
(AuCu-type)

Specific lattice
parameters for
the Ir-Nb a1
phase are not
readily available
in the literature.
For analogous
tetragonal
phases, the
parameters
would bea=b #
ca=p=y=
90°.

o phase tP30 P42/mnm (136)

Tetragonal

Specific lattice
parameters for
the o phase in

the Ir-Nb system
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are not well-
documented. In
other Nb-
containing
systems, typical
values are in the

range of a= 9.0 -

10.0Aandc=
45-55A.
Cubic (A15,
IrNb3 cP8 Pm-3n (223) , a=5.0324 A[1]
Cr3Si-type)

Experimental Protocols for Crystal Structure
Determination

The determination of the crystal structures of Ir-Nb alloys predominantly relies on X-ray
Diffraction (XRD) techniques. Below are detailed methodologies for sample preparation and
data acquisition.

Sample Preparation for XRD Analysis

» Alloy Synthesis: Ir-Nb alloys are typically synthesized by arc melting high-purity iridium and
niobium under an inert argon atmosphere to prevent oxidation. Multiple melting and flipping
cycles are performed to ensure homogeneity.

o Homogenization: The as-cast alloys are sealed in quartz ampoules under vacuum and
subjected to high-temperature annealing for an extended period (e.g., 1200-1600 °C for 24-
100 hours) to achieve phase equilibrium. The specific temperature and duration depend on
the target composition.

e Powder Preparation: For powder XRD, a small piece of the homogenized alloy is crushed
into a fine powder using a mortar and pestle, often made of agate or tungsten carbide to
minimize contamination. The powder is then sieved to ensure a uniform particle size,
typically below 45 pum. This reduces peak broadening and preferred orientation effects in the
diffraction pattern.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.frontiersin.org/journals/physics/articles/10.3389/fphy.2021.651808/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Mounting: The fine powder is carefully packed into a sample holder. To minimize
preferred orientation, a back-loading or side-drifting method is often employed. For very
small sample quantities, the powder can be mixed with a binder and mounted on a low-
background sample holder.

Powder X-ray Diffraction (XRD) Data Acquisition and
Analysis

« Instrumentation: A high-resolution powder diffractometer is used for data collection.

 X-ray Source: Copper (Cu) Ka radiation (A = 1.5406 A) is the most common X-ray source for
studying metallic alloys. A nickel (Ni) filter or a monochromator is used to remove the K3
radiation.

e Operating Parameters:
o Voltage and Current: Typically operated at 40 kV and 40 mA.
o Scan Type: Continuous or step scan.
o 20 Range: A wide angular range is scanned, for example, from 20° to 120°.
o Step Size: A small step size, such as 0.02°, is used for high-resolution data.

o Scan Speed/Dwell Time: A slow scan speed (e.g., 1°/min) or a longer dwell time per step
is employed to improve the signal-to-noise ratio.

» Data Analysis:

o Phase Identification: The collected diffraction patterns are analyzed using crystallographic
software. The peak positions and intensities are compared with standard diffraction
patterns from databases like the Powder Diffraction File (PDF) to identify the phases
present in the alloy.

o Lattice Parameter Refinement: Once the phases are identified, a Rietveld refinement is
performed to precisely determine the lattice parameters, space group, and atomic
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positions for each phase. This method involves fitting a calculated diffraction pattern to the

experimental data.

Visualizations
Ir-Nb Phase Relationships

The following diagram illustrates the relationships between the major phases in the Ir-Nb
system as a function of composition.

(Ir) Increasing Nb Ir3Nb _ a2 = al .| o phase | IrNb3 Increasing Nb [ (Nb)
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Phase progression with increasing Niobium content.

Experimental Workflow for Crystal Structure
Determination

The diagram below outlines the typical experimental workflow for determining the crystal

structure of an Ir-Nb alloy.
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Workflow for Ir-Nb alloy crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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